3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide
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Overview
Description
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. .
Scientific Research Applications
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and sensitivity
Mechanism of Action
The mechanism of action of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can be compared with other oxadiazole derivatives, such as:
2-(5-amino-1,3,4-oxadiazol-2-yl)phenol: Known for its coordination chemistry applications.
5-(3,5-dibromophenyl)-1,3,4-oxadiazol-2-amine: Investigated for its antimicrobial properties.
4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N’-dinitro-1H-pyrazole-3,5-diamine: Studied for its energetic properties. The uniqueness of this compound lies in its combination of the oxadiazole ring with the sulfonamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62036-01-5 |
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Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N4O3S/c1-11-17(14,15)7-4-2-3-6(5-7)8-12-13-9(10)16-8/h2-5,11H,1H3,(H2,10,13) |
InChI Key |
NWPPPNSFUFJJQC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N |
Origin of Product |
United States |
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